molecular formula C25H25N4NaO4 B607788 GSK-2262167 sodium CAS No. 1165923-54-5

GSK-2262167 sodium

Katalognummer: B607788
CAS-Nummer: 1165923-54-5
Molekulargewicht: 468.4888
InChI-Schlüssel: OZMDKUCCVZLCCO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK-2262167 sodium (CAS No. 1165923-54-5) is a research compound listed in chemical catalogs for pharmaceutical and biochemical applications. Its inclusion in chemical inventories (e.g., , entry 43) indicates its use in preclinical studies, though proprietary details from the developer (GlaxoSmithKline) remain undisclosed.

Eigenschaften

CAS-Nummer

1165923-54-5

Molekularformel

C25H25N4NaO4

Molekulargewicht

468.4888

IUPAC-Name

sodium 3-(6-(5-(3-cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-5-methyl-3,4-dihydroisoquinolin-2(1H)-yl)propanoate

InChI

InChI=1S/C25H26N4O4.Na/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3;/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31);/q;+1/p-1

InChI-Schlüssel

OZMDKUCCVZLCCO-UHFFFAOYSA-M

SMILES

O=C(O[Na])CCN1CC2=C(C(C)=C(C3=NOC(C4=CC=C(OC(C)C)C(C#N)=C4)=N3)C=C2)CC1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GSK-2262167;  GSK 2262167;  GSK2262167.

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Solubility and Salt Forms : this compound shares a sodium salt profile with compounds like silicic acid sodium salt (CAS 1344-09-8, ), which are often engineered to enhance stability and dissolution in biological systems.

Therapeutic Targets : Unlike PAK1/PAK4 inhibitors (e.g., NVS-PAK1-C, PF-3758309), this compound’s target remains unspecified. However, its naming convention (“GSK-226”) aligns with GlaxoSmithKline’s small-molecule drug candidates, suggesting kinase or enzyme modulation .

Structural Analogues : Compounds like azido-FTY720 (CAS 881914-35-8) and FTY720-Mitoxy (CAS 1604816-11-6) are derivatives of FTY720, highlighting a trend in modifying sphingosine-1-phosphate receptor modulators for improved efficacy—a strategy that may parallel GSK-2262167’s development .

Research Findings and Data Gaps

Toxicity and Bioavailability :

  • This compound lacks published toxicity data, unlike 7254-19-5 (), which includes warnings for CYP1A2 inhibition and moderate bioavailability (score: 0.56).

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing GSK-2262167 sodium?

  • Methodological Answer :

  • Synthesis : Follow established protocols for sodium salt preparation, ensuring stoichiometric equivalence between the parent compound and sodium ions. Use inert atmospheres (e.g., argon) to prevent oxidation during synthesis .
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1H^{1}\text{H}, 13C^{13}\text{C} spectra), high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis to verify sodium content. Purity should be confirmed via HPLC with UV detection at relevant wavelengths (e.g., 254 nm) .
  • Documentation : Report detailed synthetic steps, including solvent choices, reaction times, and purification methods (e.g., recrystallization, column chromatography). For reproducibility, include error margins in yield calculations .

Q. How should researchers design dose-response experiments for this compound in pharmacological studies?

  • Methodological Answer :

  • Dose Selection : Use logarithmic dilution series (e.g., 1 nM–100 µM) to capture full dose-response curves. Include positive and negative controls (e.g., vehicle-only and known inhibitors/agonists) .
  • Assay Conditions : Optimize cell viability assays (e.g., MTT, ATP-based luminescence) with pre-tested incubation times and serum-free media to minimize interference .
  • Data Normalization : Express results as percentage inhibition/activation relative to controls. Triplicate measurements are mandatory to assess intra-experimental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Source Validation : Cross-reference experimental conditions (e.g., cell lines, assay pH, temperature) from conflicting studies. For example, activity in HEK293 cells may differ from primary neurons due to receptor expression levels .
  • Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data, applying heterogeneity tests (e.g., Cochran’s Q) to identify outlier studies. Adjust for batch effects or platform-specific biases (e.g., fluorescence vs. luminescence readouts) .
  • Experimental Replication : Design a standardized protocol (e.g., uniform cell passage number, reagent batches) to retest disputed activity under controlled conditions .

Q. What statistical methods are appropriate for controlling false discovery rates (FDR) in high-throughput screening of this compound derivatives?

  • Methodological Answer :

  • Multiple Testing Correction : Apply the Benjamini-Hochberg procedure to adjust p-values, limiting FDR to ≤5%. This is critical when evaluating thousands of compounds to avoid Type I errors .
  • Power Analysis : Predefine sample sizes using tools like G*Power to ensure sufficient sensitivity (e.g., 80% power, α=0.05) for detecting effect sizes observed in pilot studies .
  • Validation : Confirm hits with orthogonal assays (e.g., SPR for binding affinity if initial screening used enzymatic activity) to reduce false positives .

Data Presentation and Reproducibility

Q. How should researchers report spectroscopic and chromatographic data for this compound to ensure reproducibility?

  • Methodological Answer :

  • NMR/HRMS : Include full spectral data (e.g., chemical shifts, coupling constants) in supplementary materials. Specify instrumentation details (e.g., Bruker 500 MHz, DMSO-d6 solvent) .
  • HPLC : Document column type (e.g., C18, 5 µm), mobile phase composition (e.g., 0.1% TFA in water/acetonitrile), and flow rate. Provide retention times and peak area integration thresholds .
  • Data Deposition : Upload raw datasets to public repositories (e.g., Zenodo, ChemRxiv) with DOI links for independent verification .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Controls : Standardize starting material sources (e.g., certified suppliers) and reaction monitoring via in-situ FTIR or Raman spectroscopy to track intermediate formation .
  • Quality Metrics : Implement acceptance criteria (e.g., ≥95% purity by HPLC, ±0.5% elemental analysis error) for each batch. Reject batches failing ≥2 criteria .
  • Accelerated Stability Testing : Store aliquots at 4°C, -20°C, and room temperature for 1–3 months; compare degradation profiles using LC-MS to identify optimal storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK-2262167 sodium
Reactant of Route 2
Reactant of Route 2
GSK-2262167 sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.